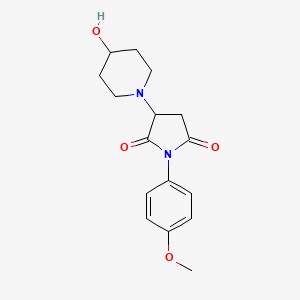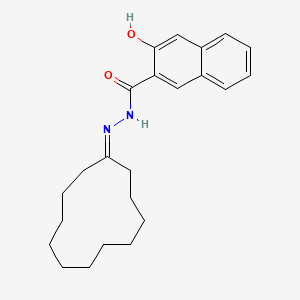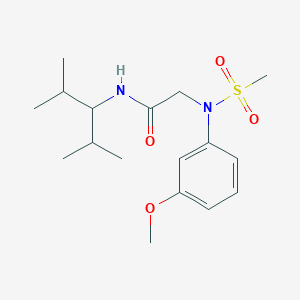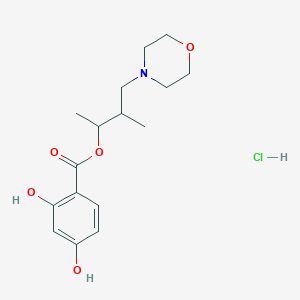
3-(4-Hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-hydroxypiperidin-1-yl group and a 4-methoxyphenyl group, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a suitable phenyl derivative is introduced.
Attachment of the 4-Hydroxypiperidin-1-yl Group: This can be accomplished through a nucleophilic addition or substitution reaction, where the piperidine derivative is added to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-Hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3-(4-Hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxypiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the methoxy group.
3-(4-Methoxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Similar structure but has an additional methoxy group on the piperidine ring.
Uniqueness
The presence of both the 4-hydroxypiperidin-1-yl and 4-methoxyphenyl groups in 3-(4-Hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione imparts unique chemical and biological properties, distinguishing it from similar compounds. These structural features may enhance its binding affinity to specific targets or alter its reactivity in chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-22-13-4-2-11(3-5-13)18-15(20)10-14(16(18)21)17-8-6-12(19)7-9-17/h2-5,12,14,19H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBFDTPFUNHCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{3-(2,4-difluorobenzyl)-1-[(3-methoxyphenyl)acetyl]-3-piperidinyl}methanol](/img/structure/B4947928.png)


![4-[(2-hydroxy-5-methylphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B4947941.png)
![(2-Fluoro-5-morpholin-4-ylsulfonylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B4947952.png)
![2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]cyclohexyl]cyclopropane-1-carboxamide](/img/structure/B4947957.png)
![N-[3-acetamido-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4947961.png)
![3-methyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B4947969.png)
![7-ethyl-6-methyl-1-(1-naphthylmethyl)-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B4947976.png)

![N-[2-(4-fluorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaen-10-yl]acetamide](/img/structure/B4947985.png)
![[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B4948000.png)
![N-BENZYL-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B4948003.png)
![4-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide](/img/structure/B4948029.png)
